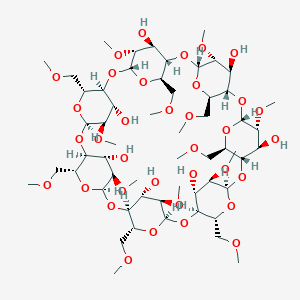

2,6-Di-O-methyl-beta-cyclodextrin

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,6-Di-O-methyl-beta-cyclodextrin involves specific chemical modifications to the beta-cyclodextrin molecule. Techniques such as regioselective modification have been developed to achieve the methylation of the hydroxyl groups at the 2 and 6 positions of the glucose subunits in the cyclodextrin ring. This modification enhances the compound's solubility and modifies its interaction capabilities with various substances (De-Qi Yuan et al., 2003).

Molecular Structure Analysis

The molecular structure of 2,6-Di-O-methyl-beta-cyclodextrin has been elucidated through techniques like NMR and X-ray crystallography. These studies reveal the impact of methylation on the cyclodextrin's structure, particularly how it affects the conformation and flexibility of the molecule. The structural characterization underscores the molecule's ability to form inclusion complexes with various guest molecules, influenced by the steric and electronic properties imparted by the methylation (J. J. Stezowski et al., 2001).

Chemical Reactions and Properties

2,6-Di-O-methyl-beta-cyclodextrin participates in various chemical reactions, highlighting its role as a versatile reagent and catalyst in organic synthesis. Its modified hydrophobic cavity can host different organic molecules, facilitating reactions within its confined space. This capability is particularly useful in promoting selective reactions and enhancing reaction rates through molecular recognition mechanisms (Bijeta Mitra et al., 2021).

Physical Properties Analysis

The physical properties of 2,6-Di-O-methyl-beta-cyclodextrin, such as solubility, melting point, and thermal stability, are significantly influenced by its methylation. These properties are crucial for its practical applications, as they determine the compound's behavior in various environments and its compatibility with different substances. The enhanced solubility in both water and organic solvents is a key feature that distinguishes it from the parent cyclodextrin (É. Fenyvesi et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,6-Di-O-methyl-beta-cyclodextrin, including its reactivity and stability under different conditions, are critical for its use in chemical research and industrial processes. Its ability to form stable inclusion complexes with a wide range of molecules makes it an invaluable tool for enhancing the solubility, stability, and bioavailability of various compounds. The modified chemical structure contributes to its unique interaction capabilities, allowing for selective and efficient binding to target molecules (Ren-Qi Wang et al., 2008).

Aplicaciones Científicas De Investigación

1. Interaction with Mianserin Hydrochloride

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD) is used to interact with Mianserin Hydrochloride (MIA), a tetracyclic antidepressant, to study the effects of this interaction on the drug’s toxicity .

- Methods of Application: The interaction between MIA and DM-β-CD molecules was assessed using isothermal titration calorimetry (ITC). Electrospray ionization mass spectrometry (ESI-MS) was used to establish the complex stoichiometry, and circular dichroism spectroscopy was used to describe the process of complex formation .

- Results or Outcomes: The viability of Chinese hamster cells treated with MIA+DM-β-CD was found to be lower (the toxicity was higher) than with MIA alone. No protective effects were observed for complexes of MIA with DM-β-CD in any ratio .

2. Enhancement of Water Solubility of Vitamins

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin is used to enhance the water solubility of Vitamins A, D, E, and K .

- Results or Outcomes: The use of 2,6-Di-O-methyl-beta-cyclodextrin was found to enhance the water solubility of Vitamins A, D, E, and K .

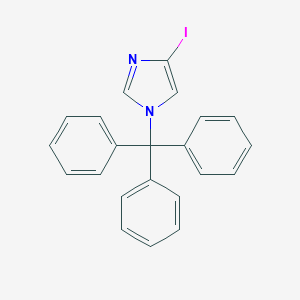

3. Capillary Electrophoresis Separations of Chiral Drugs

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin is used in capillary electrophoresis separations of chiral drugs .

- Results or Outcomes: The use of 2,6-Di-O-methyl-beta-cyclodextrin was found to enhance the separation of chiral drugs .

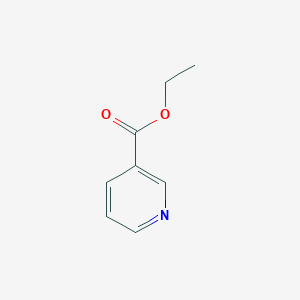

4. Mediator for Cleavage of Aryl Esters

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin is used as a mediator for cleavage of aryl esters under basic conditions .

- Results or Outcomes: The use of 2,6-Di-O-methyl-beta-cyclodextrin was found to enhance the cleavage of aryl esters .

5. Enhancing Nasal Epithelial Permeability

- Summary of Application: Heptakis (2,6-di-O-methyl)-β-CD accelerates the nasal epithelial permeability which considerably improved the rate of nasal absorption and simultaneously increased the entry of the morphine and other opioids into the cerebrospinal fluid .

- Results or Outcomes: The use of Heptakis (2,6-di-O-methyl)-β-CD was found to enhance the nasal absorption of opioids .

6. Studying Cellular Transport

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin is used for studying cellular transport, and it is used as a cell penetration enhancer .

- Results or Outcomes: The use of 2,6-Di-O-methyl-beta-cyclodextrin was found to enhance the penetration of molecules into cells .

7. Probing Diffusion and Single Molecule Interactions

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin is used for probing diffusion and single molecule interactions with reconstituted membrane proteins .

- Results or Outcomes: The use of 2,6-Di-O-methyl-beta-cyclodextrin was found to enhance the interactions of molecules with reconstituted membrane proteins .

8. Interactions with Micelles

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin is used for studying interactions with micelles, causing micellar rupture .

- Results or Outcomes: The use of 2,6-Di-O-methyl-beta-cyclodextrin was found to cause micellar rupture .

9. Synthesis of Copolymers

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin is used for the synthesis of different types of copolymers by different functional monomers and cross-linkers .

- Results or Outcomes: The use of 2,6-Di-O-methyl-beta-cyclodextrin was found to enhance the synthesis of different types of copolymers .

10. Pharmaceutical Applications

- Summary of Application: 2,6-Di-O-methyl-beta-cyclodextrin is used in various pharmaceutical applications, including the design of various types of drug delivery systems .

- Results or Outcomes: The use of 2,6-Di-O-methyl-beta-cyclodextrin was found to improve the stability, solubility, and bioavailability of drug molecules .

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBSGBYSPTPKJ-UZMKXNTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311203 | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-O-methyl-beta-cyclodextrin | |

CAS RN |

51166-71-3 | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51166-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptakis(2,6-O-dimethyl)beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)

![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)